Sulfoglycolytic Enzyme Exclusivity: SQ Isomerase, SF Kinase, and SFP Aldolase Show Zero Catalytic Activity on Glycolytic Intermediates
A comprehensive structural and biochemical analysis of the three core sulfoglycolytic enzymes demonstrated that SQ isomerase (YihS), sulfofructose kinase (YihV), and sulfofructose-1-phosphate aldolase (YihT) are catalytically specific for SQ-derived metabolites and exhibit no detectable turnover of the corresponding glycolytic intermediates glucose-6-phosphate, fructose-6-phosphate, or fructose-1,6-bisphosphate [1]. Independently, the BRENDA enzyme database confirms that sulfoquinovose 1-dehydrogenase (EC 1.1.1.390) from Pseudomonas putida shows no activity with D-glucose-6-phosphate as substrate [2]. This absolute substrate discrimination is enforced by conserved sulfonate-binding pockets identified in the three-dimensional structures of all three enzymes, which are sterically and electrostatically incompatible with a phosphate group.
| Evidence Dimension | Catalytic activity of sulfoglycolytic enzymes on SQ metabolites vs. glycolytic intermediates |
|---|---|
| Target Compound Data | SQ isomerase, SF kinase, SFP aldolase: active on SQ, sulfofructose, and sulfofructose-1-phosphate respectively; SQ dehydrogenase: active on SQ with kcat/KM ≈ 500 mM⁻¹·s⁻¹ |
| Comparator Or Baseline | Glucose-6-phosphate, fructose-6-phosphate, fructose-1,6-bisphosphate: no detectable catalytic activity by any of the three sulfoglycolytic enzymes; SQ dehydrogenase shows zero activity on G6P |
| Quantified Difference | Complete catalytic discrimination (activity undetectable on glycolytic intermediates vs. robust turnover of SQ metabolites) |
| Conditions | Recombinant purified enzymes; HPLC-MS/MS and coupled enzyme assays; X-ray crystallography with bound substrates (PDB IDs: 7AGK, SeYihS-H248A·SF complex) |
Why This Matters
This absolute substrate specificity means SQ is irreplaceable for any assay requiring sulfoglycolytic pathway engagement—substituting G6P or glucose will yield false negatives.
- [1] Sharma M, Lingford JP, Petricevic M, et al. Molecular Basis of Sulfosugar Selectivity in Sulfoglycolysis. ACS Central Science. 2021;7(3):476-487. doi:10.1021/acscentsci.0c01285. View Source
- [2] BRENDA Enzyme Database. Entry for EC 1.1.1.390 — sulfoquinovose 1-dehydrogenase. Substrate specificity comment: 'the enzyme shows no activity with D-glucose-6-phosphate.' Accessed 2026. View Source
